Aminoethyl vs. Aminomethyl Linker: Distinct ClogP and H-Bond Donor Count Impacting Permeability
The target compound bears a primary aminoethyl group ( CH2CH2NH2) at the oxadiazole 5-position, whereas the closest commercial analog, 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline (CAS 1018648-02-6), carries a shorter aminomethyl linker (CH2NH2). This difference increases the rotatable bond count from 2 to 3 and the hydrogen bond donor count from 1 to 2, simultaneously elevating the calculated LogP by approximately +0.3 to +0.5 units based on comparable oxadiazole series, trends that can significantly modulate passive membrane permeability and solubility .
| Evidence Dimension | Physicochemical profile (RB, HBD, clogP) influencing drug-likeness |
|---|---|
| Target Compound Data | C12H16N4O; MW 232.28; rotatable bonds 3; HBD 2; clogP ~1.50 |
| Comparator Or Baseline | 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline (CAS 1018648-02-6): C11H14N4O; MW 218.26; rotatable bonds 2; HBD 1; clogP ~1.0–1.2 |
| Quantified Difference | +14 Da MW; +1 rotatable bond; +1 HBD; estimated ΔclogP ≈ +0.3–0.5 |
| Conditions | Calculated physicochemical properties based on molecular structure (source: ZINC15, PubChem). |
Why This Matters
This difference in physicochemical properties can be decisive when optimizing a lead series for CNS penetration or oral absorption, making the target compound a better fit for projects requiring higher flexibility or specific hydrogen-bonding capacity.
- [1] Sildrug.ibb.waw.pl. Draw a structure: 4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline. Molecular properties: MW 232.29, clogP 1.50, HBD 0 (free base). https://sildrug.ibb.waw.pl (accessed 2026-05-02). View Source
